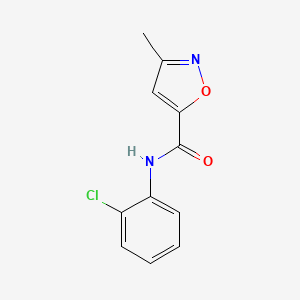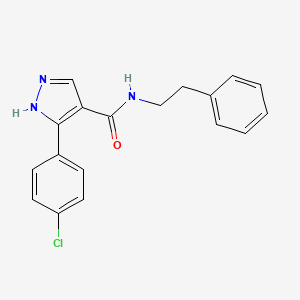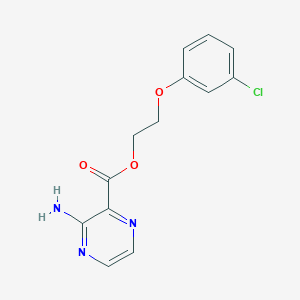
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide, also known as CIQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. CIQ is a potent and selective agonist of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a G protein-coupled receptor that plays an important role in regulating neurotransmission in the brain.
作用机制
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide acts as a positive allosteric modulator of mGluR4, which means that it enhances the receptor's response to glutamate. Specifically, N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide binds to a site on the receptor that is distinct from the glutamate binding site, and this binding enhances the receptor's ability to activate downstream signaling pathways.
Biochemical and Physiological Effects
Activation of mGluR4 with N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. For example, studies have shown that N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide can reduce the release of glutamate in the brain, which has been implicated in a wide range of neurological disorders, including Parkinson's disease, epilepsy, and depression. Additionally, N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide has been shown to reduce the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood, motivation, and reward.
实验室实验的优点和局限性
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide has several advantages for use in lab experiments. For example, it is a highly selective agonist of mGluR4, which means that it can be used to study the specific effects of mGluR4 activation without interfering with other signaling pathways. Additionally, N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide is relatively stable and easy to synthesize, which makes it a convenient tool for studying mGluR4 function.
However, there are also some limitations to the use of N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide in lab experiments. For example, N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide has a relatively short half-life, which means that it may need to be administered repeatedly in order to maintain its effects. Additionally, N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide and its effects on mGluR4. For example, further studies could investigate the potential therapeutic applications of N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide for neurological disorders such as Parkinson's disease, epilepsy, and depression. Additionally, studies could investigate the effects of N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which are also involved in the regulation of mood and behavior. Finally, studies could investigate the potential use of N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide as a tool for studying the role of mGluR4 in other physiological processes, such as pain perception and motor control.
合成方法
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with 3-methyl-5-isoxazolecarboxylic acid in the presence of a base such as triethylamine. The resulting product can then be purified using techniques such as column chromatography or recrystallization.
科学研究应用
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide has been used extensively in scientific research to study the function of mGluR4 and its potential role in the treatment of various neurological disorders. Studies have shown that activation of mGluR4 with N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide can reduce the release of glutamate, which is a neurotransmitter that is involved in a wide range of physiological processes, including learning and memory, pain perception, and motor control.
属性
IUPAC Name |
N-(2-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-10(16-14-7)11(15)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCFPRFEYRLOPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-3-[2-(difluoromethoxy)phenyl]-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one](/img/structure/B7457019.png)
![N-[2-(difluoromethylsulfanyl)phenyl]-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7457038.png)
![6-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7457039.png)


![2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7457058.png)
![(2-oxo-2-propan-2-yloxyethyl) (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457060.png)
![N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457063.png)
![6-[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carbonyl]-3-phenyl-3,4-dihydroisochromen-1-one](/img/structure/B7457072.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7457085.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457094.png)